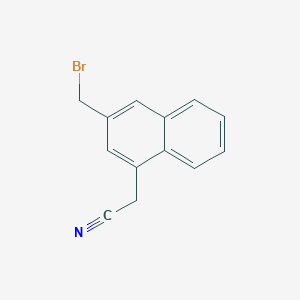

2-(Bromomethyl)naphthalene-4-acetonitrile

Description

Significance of Naphthalene (B1677914) Scaffolds in Chemical Research and Development

Naphthalene derivatives are a cornerstone of modern chemical and materials science. lifechemicals.com Their rigid, aromatic bicyclic structure provides a versatile platform for the development of a wide array of functional molecules. In medicinal chemistry, the naphthalene core is a key pharmacophore in numerous approved drugs, including the anti-inflammatory agent Naproxen and the antifungal Terbinafine. lifechemicals.com The extended π-system of naphthalene also imparts unique photophysical properties, making its derivatives valuable in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials. thieme-connect.de The ability to introduce various functional groups at different positions on the naphthalene rings allows for fine-tuning of their biological activity, electronic properties, and solubility, making them attractive targets for synthetic chemists. nih.govresearchgate.net

The Strategic Role of Dual Functionalization: Bromomethyl and Acetonitrile (B52724) Moieties within Naphthalene Systems

The strategic placement of both a bromomethyl and an acetonitrile group onto a naphthalene scaffold would, in principle, create a highly versatile synthetic intermediate. The bromomethyl group (–CH₂Br) is a potent electrophile and a valuable precursor for a wide range of nucleophilic substitution reactions. This functionality allows for the facile introduction of various other chemical moieties, such as amines, alcohols, and thiols, and is also instrumental in the formation of carbon-carbon bonds through reactions with organometallic reagents.

The acetonitrile group (–CH₂CN), on the other hand, offers a different set of reactive possibilities. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic rings. The methylene (B1212753) group adjacent to the nitrile is also acidic, allowing for deprotonation and subsequent alkylation, providing another avenue for molecular elaboration. The presence of both these functional groups on a single naphthalene core would theoretically enable stepwise or orthogonal chemical transformations, making such a compound a valuable building block in the synthesis of complex molecules.

Research Objectives and Scope of the Academic Investigation into 2-(Bromomethyl)naphthalene-4-acetonitrile

The intended objective of this academic investigation was to provide a thorough and scientifically accurate analysis of this compound. The scope was designed to encompass its chemical synthesis, physical and spectroscopic properties, and its reactivity, with a particular focus on the interplay between the bromomethyl and acetonitrile functional groups. However, due to the lack of any available data for this specific compound in the scientific literature, these research objectives cannot be met at this time.

The absence of information precludes the generation of data tables, detailed research findings, and an authoritative discussion on this particular molecule. Any attempt to do so would involve speculation or the extrapolation of data from related but distinct isomers, which would not adhere to the principles of scientific accuracy.

Future research in the field of naphthalene chemistry may yet lead to the synthesis and characterization of this compound. Such a study would be of significant interest, as it would expand the library of available bifunctional naphthalene-based building blocks and potentially open new avenues for the development of novel pharmaceuticals and functional materials. Until such research is published, a comprehensive article on this specific compound remains an endeavor for future scientific exploration.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10BrN |

|---|---|

Molecular Weight |

260.13 g/mol |

IUPAC Name |

2-[3-(bromomethyl)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H10BrN/c14-9-10-7-11-3-1-2-4-13(11)12(8-10)5-6-15/h1-4,7-8H,5,9H2 |

InChI Key |

UMMLEKGTLKZIEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CC#N)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl Naphthalene 4 Acetonitrile and Analogous Naphthalene Architectures

Strategies for Regioselective Bromomethylation on Naphthalene (B1677914) Cores

The introduction of a bromomethyl group onto a naphthalene ring, particularly at a benzylic position, is a critical step in the synthesis of 2-(bromomethyl)naphthalene (B188764) derivatives. The regioselectivity of this reaction is paramount and can be influenced by the choice of reagents, reaction conditions, and the substitution pattern of the naphthalene precursor.

Radical bromination using N-Bromosuccinimide (NBS) is a widely employed and effective method for the selective bromination of benzylic positions on aromatic rings, including naphthalene derivatives. numberanalytics.comlibretexts.orgchemistrysteps.com This reaction proceeds via a free radical chain mechanism, which is typically initiated by a radical initiator or by photochemical means. numberanalytics.commasterorganicchemistry.com

The process is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the benzylic methyl group of a methylnaphthalene precursor, such as 2-methylnaphthalene (B46627). This generates a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically molecular bromine generated in situ from the reaction of NBS with trace amounts of HBr, to yield the desired bromomethylnaphthalene and a new bromine radical, propagating the chain reaction. chemistrysteps.comlibretexts.org

A common radical initiator used in conjunction with NBS is azo-bis-isobutyronitrile (AIBN). prepchem.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), under reflux conditions. prepchem.comprepchem.com The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize competing electrophilic aromatic bromination of the naphthalene ring. masterorganicchemistry.comyoutube.com

A specific preparation of 2-(bromomethyl)naphthalene from 2-methylnaphthalene illustrates this methodology: 2-methylnaphthalene is dissolved in dry carbon tetrachloride and treated with NBS and AIBN. prepchem.com The mixture is heated to initiate the reaction, which is evident by a more vigorous boiling. prepchem.com The reaction is driven to completion by continued heating, after which the by-product, succinimide, is removed by filtration. prepchem.com The desired product, 2-(bromomethyl)naphthalene, is then isolated and purified by crystallization. prepchem.com Yields for this type of reaction can be quite high, with reports of up to 86% for the synthesis of 2-(bromomethyl)naphthalene. prepchem.com

| Precursor | Reagents | Initiator | Solvent | Conditions | Product | Yield | Reference |

| 2-Methylnaphthalene | N-Bromosuccinimide (NBS) | Azo-bis-isobutyronitrile (AIBN) | Carbon tetrachloride (CCl₄) | Reflux | 2-(Bromomethyl)naphthalene | 60% | prepchem.com |

| 2-Methylnaphthalene | N-Bromosuccinimide (NBS) | Not specified (likely thermal or light) | Carbon tetrachloride (CCl₄) | Reflux, 20 hours | 2-(Bromomethyl)naphthalene | 86% | prepchem.com |

| Toluene (for comparison) | N-Bromosuccinimide (NBS) | Not specified | Not specified | Radical conditions | Benzyl (B1604629) bromide | - | numberanalytics.com |

Photochemical methods offer an alternative to the use of chemical initiators for radical bromination. oup.com Irradiation with visible or UV light can induce the homolytic cleavage of the N-Br bond in NBS or of molecular bromine, generating the bromine radicals necessary to initiate the chain reaction. oup.comscirp.org This approach can be highly effective and may offer advantages in terms of reaction control and purity of the final product. oup.com

Photobromination of methylnaphthalenes with NBS in a solvent like benzene (B151609) under visible light irradiation has been shown to be a very effective and selective method. oup.com For instance, the photobromination of various dimethylnaphthalenes with NBS has been reported to quantitatively afford the corresponding bis(bromomethyl)arenes when using an excess of NBS. oup.com When using a controlled amount of NBS, (bromomethyl)methylarenes can be obtained in good yields. oup.com

A larger-scale photochemical bromination has been demonstrated for 1-methylnaphthalene (B46632) in an aqueous biphasic system, which can simplify the experimental setup and minimize exposure to toxic reagents. scirp.orgscirp.org This method produces 1-(bromomethyl)naphthalene (B1266630) of sufficient purity to be used in subsequent reactions without further purification. scirp.orgscirp.org

| Precursor | Brominating Agent | Conditions | Solvent | Product | Yield | Reference |

| Dimethylnaphthalenes | N-Bromosuccinimide (NBS) (2.2 mol equiv.) | Visible light irradiation | Benzene | Bis(bromomethyl)arenes | Quantitative | oup.com |

| Dimethylnaphthalenes | N-Bromosuccinimide (NBS) (1.1 mol equiv.) | Visible light irradiation | Benzene | (Bromomethyl)methylarenes | Good | oup.com |

| 1-Methylnaphthalene | Bromine (in situ from biphasic system) | Photochemical | Aqueous biphasic system | 1-(Bromomethyl)naphthalene | - | scirp.orgscirp.org |

| 1-Bromonaphthalene | Bromine (1.5 mol equiv.) | 250 W lamp, 2.5 hours | Carbon tetrachloride (CCl₄), 77 °C | 1,5-Dibromonaphthalene (92%) and 1,3,5-Tribromonaphthalene (8%) | - | researchgate.net |

While NBS is the most common reagent for benzylic bromination, other reagents and conditions have been explored. Molecular bromine (Br₂) can be used, but its application for selective benzylic bromination requires careful control of reaction conditions to avoid electrophilic addition to the aromatic ring. researchgate.netrsc.org Photothermal bromination with molecular bromine has been reported, but yields for compounds like 2-(bromomethyl)naphthalene are often moderate, around 50%. oup.com

Other brominating agents that have been investigated for various substrates include dioxane dibromide, copper bromide, and 3-methylimidazolium tribromide. researchgate.net More recently, environmentally benign approaches have been developed, such as using concentrated solar radiation as an energy source for the reaction, which can reduce reaction times and energy requirements. researchgate.net The use of H₂O₂-HBr has also been explored as a promising, albeit somewhat aggressive, reagent pair for radical benzylic bromination. researchgate.net For the direct bromination of the naphthalene ring itself, rather than the benzylic position, various methods exist, including the use of bromine over solid catalysts like montmorillonite (B579905) clay to achieve regioselectivity. arkat-usa.orgcardiff.ac.ukresearchgate.net

Cyanation Strategies for Acetonitrile (B52724) Moiety Introduction on Naphthalene Scaffolds

Once the bromomethyl group is installed on the naphthalene core, the next crucial step is the introduction of the cyano group to form the acetonitrile moiety. This is typically achieved through nucleophilic substitution.

The most direct method for the synthesis of the acetonitrile group on the naphthalene scaffold is the nucleophilic substitution of the bromine atom in a bromomethylnaphthalene with a cyanide salt. wikipedia.org This reaction follows a typical Sₙ2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. wikipedia.org

Commonly used inorganic cyanide sources include sodium cyanide (NaCN) and potassium cyanide (KCN). wikipedia.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the cyanide salt while leaving the cyanide anion highly nucleophilic. The choice of solvent and reaction temperature can influence the reaction rate and yield.

For example, the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide is a classic illustration of this type of transformation. wikipedia.org A similar approach would be applied to 2-(bromomethyl)naphthalene to yield 2-(naphthalen-2-yl)acetonitrile. While a specific procedure for the cyanation of 2-(bromomethyl)naphthalene to yield the precursor for the target compound is not detailed in the provided search results, the general principles of nucleophilic substitution with cyanide are well-established.

Transition metal catalysts, particularly those based on palladium or nickel, are also extensively used for the cyanation of aryl halides. wikipedia.orgresearchgate.net While this is more common for the direct cyanation of the aromatic ring, nickel-catalyzed cyanation of aryl bromides and chlorides using sources like Ni(CN)₂ or a combination of NaCN and NiBr₂ has been shown to be a rapid and efficient method, often enhanced by microwave promotion. researchgate.net Less toxic cyanide sources like zinc cyanide (Zn(CN)₂) and potassium ferricyanide (B76249) (K₄[Fe(CN)₆]) are also employed in modern cyanation protocols to mitigate the hazards associated with alkali metal cyanides. organic-chemistry.orggoogle.com

| Substrate | Cyanide Source | Catalyst/Conditions | Product Type | Reference |

| Benzyl chloride | Sodium cyanide | Sₙ2 conditions | Benzyl cyanide | wikipedia.org |

| Aryl bromides | Sodium cyanide and Nickel bromide (NiBr₂) | Microwave promotion | Aryl nitriles | researchgate.net |

| Aryl chlorides | Sodium cyanide and Nickel bromide (NiBr₂) | In situ formation of aryl bromide, microwave | Aryl nitriles | researchgate.net |

| Aryl halides | Zinc cyanide (Zn(CN)₂) | Nickel catalyst | Aryl nitriles | researchgate.net |

| Aryl bromides | Potassium ferrocyanide (K₄[Fe(CN)₆]) | Palladium catalyst | Aryl nitriles | google.com |

In some cases, direct cyanation may not be feasible or may lead to low yields or side products. In such instances, indirect pathways can be employed. This might involve the conversion of the bromomethyl group to another functional group that is more amenable to cyanation. For example, the bromomethyl group could be converted to a hydroxymethyl group, which could then be transformed into a leaving group such as a tosylate, followed by nucleophilic substitution with cyanide.

Another approach involves the use of "cyanide-free" cyanation reagents. For instance, formamide (B127407) has been used as both a cyanide source and a solvent in a palladium-catalyzed reaction to convert aryl halides to aryl nitriles. chemistryviews.org Other organic cyano sources that have been developed include trimethylsilyl (B98337) cyanide (TMSCN), acetone (B3395972) cyanohydrin, and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.net These reagents can offer advantages in terms of safety and handling.

Furthermore, directing group strategies have been developed for the C-H cyanation of arenes, which could potentially be applied to naphthalene systems. rsc.orgresearchgate.net These methods utilize a directing group on the substrate to guide a transition metal catalyst to a specific C-H bond for cyanation, offering a high degree of regioselectivity. rsc.org While these methods are typically for the direct cyanation of the aromatic ring, they highlight the ongoing development of advanced cyanation techniques that could be adapted for the synthesis of complex nitrile-containing molecules.

Multi-step Synthetic Sequences for the Assembly of 2-(Bromomethyl)naphthalene-4-acetonitrile

The synthesis of a specifically substituted naphthalene like this compound is not a trivial task and typically involves a multi-step approach. The strategy often revolves around either building the naphthalene core with the desired substituents already in place on the precursors or performing sequential functionalization of a pre-existing naphthalene scaffold.

One plausible retrospective analysis suggests starting from a precursor like 2,4-dimethylnaphthalene. This common starting material could undergo sequential benzylic functionalization. For instance, a free-radical bromination could selectively install one bromine atom, followed by a nucleophilic substitution to introduce the nitrile group. However, controlling the regioselectivity of the second functionalization and preventing di-substitution can be challenging.

Alternative approaches might involve building the naphthalene ring from appropriately substituted benzene and butadiene derivatives via a Diels-Alder reaction, which offers better control over the initial placement of functional group handles. rsc.orgrsc.org For example, an annulation reaction between an aryl acetaldehyde (B116499) and an alkyne, promoted by a catalyst like FeCl3, can provide a regioselective route to polysubstituted naphthalenes under mild conditions. researchgate.net

Convergent and Divergent Synthetic Route Design

The design of a synthetic route for this compound can be approached from both convergent and divergent perspectives, each offering distinct advantages.

Divergent Synthesis: In contrast, a divergent approach begins with a common core structure that is successively elaborated to yield a variety of related compounds. wikipedia.org A divergent synthesis for analogues of this compound could start from a versatile intermediate, such as 4-formyl-2-methylnaphthalene. This intermediate could be subjected to different reaction pathways: the methyl group could be brominated to yield a bromomethyl functionality, while the aldehyde could be converted into a nitrile, an acid, an ester, or other functional groups. This strategy is particularly powerful for generating libraries of related compounds for structure-activity relationship studies. wikipedia.org The control of rearrangement reactions, for instance by modifying N-substituents in Scholl reactions of carbazoles, is a key aspect of achieving selective divergent synthesis. nih.gov

| Synthetic Strategy | Description | Advantages for Target Synthesis |

| Convergent | Independent synthesis of key fragments followed by their assembly. wikipedia.org | Higher overall yield, efficiency in building complexity. |

| Divergent | Elaboration of a common intermediate into a variety of final products. wikipedia.org | Efficient for creating a library of analogous compounds. |

| Linear | Step-by-step modification of a single starting material. | Simpler planning, but often lower overall yield. |

Considerations for Orthogonal Functional Group Protection and Deprotection

In a multi-step synthesis of a molecule with multiple reactive sites like this compound, protecting groups are often indispensable. wikipedia.org The key is to employ an orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others under distinct reaction conditions. wikipedia.orgnih.gov

For instance, if synthesizing the target molecule from a precursor containing both a hydroxymethyl and a cyano group, the alcohol would likely need to be protected during the transformation of another functional group. A silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether, could protect the alcohol. This group is stable to many reaction conditions but can be selectively removed using a fluoride (B91410) source (e.g., TBAF) without affecting the nitrile or other parts of the molecule. Similarly, if a carboxylic acid group were a precursor to the acetonitrile, it could be protected as a benzyl ester, which is readily removed by hydrogenolysis, a condition that would not affect a TBS ether protecting an alcohol group. wikipedia.org This compatibility between different protecting groups is crucial for the success of complex syntheses. nih.gov

| Functional Group | Protecting Group Example | Deprotection Condition | Orthogonality Example |

| Alcohol (-OH) | tert-Butyldimethylsilyl (TBS) ether | Fluoride ion (e.g., TBAF) | Stable to conditions for removing a benzyl ester (hydrogenolysis). |

| Carboxylic Acid (-COOH) | Benzyl (Bn) ester | Hydrogenolysis (H₂, Pd/C) | Stable to conditions for removing a TBS ether (fluoride). |

| Amine (-NH₂) | Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Stable to acidic conditions used to cleave tert-butyl ethers. wikipedia.org |

| Carbonyl (C=O) | Acetal (e.g., from ethylene (B1197577) glycol) | Aqueous Acid | Stable to hydride reagents like LiAlH₄. wikipedia.org |

Advanced Synthetic Technologies and Process Intensification

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and sustainability. These approaches are highly relevant to the synthesis of functionalized naphthalenes.

Continuous Flow Chemistry Applications for Naphthalene Functionalization

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. mdpi.com These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scale-up. mdpi.comacs.org

For the synthesis of this compound, several steps could be adapted to a flow regime. For example, benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator can be hazardous on a large scale in batch due to the exothermic nature of the reaction. prepchem.comprepchem.com A flow reactor allows for precise temperature control, mitigating the risk of thermal runaways. acs.org Similarly, photochemical reactions, which can be inefficient in batch due to light penetration issues, become highly efficient in microreactors with a large surface-area-to-volume ratio. acs.orgrsc.org The synthesis of naphthalene-diimide based conjugated polymers has demonstrated significant reductions in reaction times and improved material properties when switching from batch to flow synthesis. rsc.org Ionic liquid-catalyzed alkylation of naphthalene has also been shown to be highly efficient in continuous-flow microreaction systems, achieving high yields with short residence times. researchgate.net

| Reaction Step (Hypothetical) | Advantage of Continuous Flow |

| Radical Bromination | Enhanced temperature control, improved safety. acs.org |

| Nitrile Synthesis (e.g., Cyanation) | Safe handling of toxic reagents (e.g., cyanides), precise stoichiometry control. |

| Photochemical Functionalization | Improved light penetration, higher efficiency, shorter reaction times. acs.orgrsc.org |

| High-Temperature Annulation | Rapid heating and cooling, access to reaction conditions difficult in batch. |

Principles of Green Chemistry in the Synthesis of Substituted Naphthalenes

The 12 principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgmsu.edu These principles are critical in the modern synthesis of complex molecules like substituted naphthalenes.

Waste Prevention: Designing syntheses with high atom economy is a core goal. acs.org For example, catalytic methods are preferred over stoichiometric reagents.

Atom Economy: Reactions like Diels-Alder cycloadditions are highly atom-economical as most of the atoms from the reactants are incorporated into the product. rsc.orgacs.org

Less Hazardous Chemical Syntheses: This involves selecting reagents and designing reactions to minimize toxicity. For instance, exploring alternatives to hazardous solvents like carbon tetrachloride, which has been used in bromination reactions, is crucial. prepchem.comresearchgate.net

Safer Solvents and Auxiliaries: The use of water, supercritical fluids, or recyclable ionic liquids instead of volatile organic compounds is a key green strategy. Hydrothermal condensation has been used for the synthesis of naphthalene bisimides in water, eliminating the need for organic solvents and catalysts. rsc.org

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure, or using energy-efficient technologies like microwave or ultrasonic irradiation, can significantly reduce the environmental footprint. acs.orgresearchgate.net

Use of Renewable Feedstocks: While naphthalene is traditionally derived from fossil fuels, research into producing aromatic feedstocks from biomass is an active area.

Reduce Derivatives: Avoiding the use of protecting groups through careful synthetic design can shorten syntheses and reduce waste. acs.orgmsu.edu

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric ones. acs.org For instance, iron-catalyzed annulation reactions for naphthalene synthesis are preferable to processes requiring stoichiometric promoters. researchgate.net

Design for Degradation: Designing the final product to break down into harmless substances after its use is a long-term goal.

Real-Time Analysis for Pollution Prevention: Implementing in-line analytical techniques in a continuous flow setup allows for real-time monitoring and control, preventing waste-generating events.

Inherently Safer Chemistry for Accident Prevention: Choosing less hazardous reagents and solvents, and using technologies like flow chemistry to minimize the inventory of reactive intermediates, contributes to a safer process.

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more sustainable.

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl Naphthalene 4 Acetonitrile

Reactivity of the Bromomethyl Moiety

The bromomethyl group attached to the naphthalene (B1677914) ring is analogous to a benzylic bromide. This position is known for its enhanced reactivity due to the ability of the adjacent aromatic system to stabilize intermediates such as carbocations and radicals through resonance. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) with Diverse Nucleophiles

The C-Br bond in the bromomethyl group is susceptible to cleavage, making it an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. ucalgary.ca

SN2 Pathway : As a primary halide, 2-(bromomethyl)naphthalene-4-acetonitrile is expected to favor the SN2 pathway. ucalgary.ca This mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents favor this pathway. libretexts.org For instance, reaction with cyanide salts in a solvent like DMSO readily forms the corresponding nitrile. chemicalbook.com

SN1 Pathway : Although it is a primary halide, the bromomethylnaphthalene structure can also undergo SN1 reactions because the resulting primary carbocation is highly stabilized by resonance with the naphthalene ring system. study.com This delocalization of the positive charge over the aromatic rings lowers the activation energy for carbocation formation. SN1 reactions are favored by conditions that promote the formation of this stable intermediate, such as the use of poor nucleophiles (which often act as the solvent, e.g., in solvolysis) and polar protic solvents like ethanol or water. libretexts.orglibretexts.org

The competition between SN1 and SN2 pathways is influenced by the nucleophile, solvent, and temperature, as summarized in the table below.

| Reaction Parameter | Favors SN2 Pathway | Favors SN1 Pathway |

| Nucleophile | Strong (e.g., CN-, RS-, I-) | Weak (e.g., H2O, ROH) |

| Solvent | Polar Aprotic (e.g., DMSO, Acetone) | Polar Protic (e.g., H2O, Ethanol) |

| Substrate Structure | Primary > Secondary | Tertiary > Secondary (Benzylic/Naphthylic are exceptions) |

| Rate Law | rate = k[Substrate][Nucleophile] | rate = k[Substrate] |

Radical Reactions Initiated by the Bromomethyl Group

The bromomethyl group is intrinsically linked to radical reactions, both in its formation and its subsequent reactivity. The synthesis of such compounds often involves the radical bromination of the corresponding methyl-substituted naphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. chemistrysteps.commasterorganicchemistry.com

The mechanism proceeds via the formation of a resonance-stabilized naphthylmethyl radical. chemistrysteps.com The stability of this radical is key to the selectivity of the reaction for the benzylic/naphthylic position. chemistrysteps.com The homolytic cleavage of the C-Br bond in this compound can be initiated by heat or UV light, generating this stable radical intermediate. This radical can then participate in various radical chain reactions, such as polymerization or reaction with other radical species. mdpi.com For example, the electrochemical reduction of similar bromomethylnaphthalene derivatives has been shown to proceed through a radical anion, which then cleaves the C-Br bond to form the organic radical and a bromide anion. mdpi.com

Elimination Reactions Leading to Olefinic Products

Benzylic halides, including 2-(bromomethyl)naphthalene (B188764) derivatives, can undergo elimination reactions to form conjugated alkenes. ucalgary.ca This reaction, typically an E2 dehydrohalogenation, is promoted by strong, sterically hindered bases like potassium tert-butoxide (t-BuOK). masterorganicchemistry.com For an elimination reaction to occur with this compound, there would need to be a hydrogen atom on an adjacent carbon. Since the bromomethyl group is attached directly to the aromatic ring, a standard β-elimination is not possible. However, if the molecule were to undergo further reactions that introduce a suitable β-hydrogen, this pathway would become relevant.

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) is a versatile functional group that can undergo several important transformations, primarily at the cyano group (C≡N).

Hydrolysis Pathways to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. The reaction proceeds through the formation of an amide intermediate, which can sometimes be isolated under controlled conditions.

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid solution (e.g., H₂SO₄ or HCl) typically leads to the complete hydrolysis to the corresponding carboxylic acid, in this case, (4-(carboxymethyl)naphthalen-2-yl)acetic acid. The reaction involves the initial protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water.

Base-Catalyzed Hydrolysis : Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, also yields the carboxylic acid. The initial product is the carboxylate salt. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. By carefully controlling the reaction conditions (e.g., using alkaline hydrogen peroxide), it is possible to stop the reaction at the intermediate amide stage.

| Reagent | Product | Typical Conditions |

| H₃O⁺ (e.g., aq. H₂SO₄) | Carboxylic Acid | Heat/Reflux |

| OH⁻, then H₃O⁺ | Carboxylic Acid | Heat, followed by acid workup |

| Alkaline H₂O₂ | Amide | Controlled temperature |

Derivatization and Advanced Chemical Transformations of 2 Bromomethyl Naphthalene 4 Acetonitrile

Functional Group Interconversions at the Bromomethyl Site

The bromomethyl group at the C2 position of the naphthalene (B1677914) ring is a primary benzylic halide, making it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, significantly expanding the synthetic utility of the parent molecule.

The bromine atom of the bromomethyl group can be readily displaced by other halogens through nucleophilic substitution. A particularly significant transformation is fluorination, as the introduction of fluorine can drastically alter the biological and chemical properties of a molecule. Benzylic fluorides can be synthesized from the corresponding bromides using nucleophilic fluorinating agents. Cesium fluoride (B91410) (CsF) is a common reagent for such transformations, often used in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion. The reaction proceeds via an SN2 mechanism, leading to the corresponding 2-(fluoromethyl)naphthalene-4-acetonitrile.

| Reagent | Solvent | Temperature | Product |

| Cesium Fluoride (CsF) | Acetonitrile (B52724) (CH₃CN) | 80 °C | 2-(Fluoromethyl)naphthalene-4-acetonitrile |

| Triethylamine tris(hydrogen fluoride) (Et₃N·3HF) | Acetonitrile (CH₃CN) | 80 °C | 2-(Fluoromethyl)naphthalene-4-acetonitrile |

| This table presents plausible reaction conditions based on general procedures for benzylic bromide fluorination. |

The electrophilic carbon of the bromomethyl group readily reacts with various oxygen and sulfur nucleophiles to form ethers, esters, and sulfides.

Ethers: In a reaction analogous to the Williamson ether synthesis, treatment of 2-(bromomethyl)naphthalene-4-acetonitrile with an alkoxide or phenoxide nucleophile yields the corresponding ether. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 displacement of the bromide ion.

Esters: Esters can be prepared by reacting the bromomethyl derivative with a carboxylate salt, such as sodium or potassium carboxylate. This nucleophilic substitution reaction provides a direct route to ester functionalities.

Sulfides: Thiolates, which are potent sulfur nucleophiles, react efficiently with this compound to form thioethers (sulfides). The reaction is typically fast and high-yielding, carried out in the presence of a base to deprotonate the corresponding thiol.

| Nucleophile | Reagent(s) | Product Class | Example Product |

| Alkoxide/Phenoxide | Sodium Ethoxide (NaOEt) | Ether | 2-(Ethoxymethyl)naphthalene-4-acetonitrile |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester | (4-(Cyanomethyl)naphthalen-2-yl)methyl acetate |

| Thiolate | Sodium Ethanethiolate (NaSEt) | Sulfide | 2-((Ethylthio)methyl)naphthalene-4-acetonitrile |

| This table illustrates common nucleophiles and resulting products from reactions with the bromomethyl group. |

Benzylic halides are excellent substrates for the formation of phosphonium salts, which are key precursors to phosphorus ylides for the Wittig reaction. The reaction of this compound with a phosphine, most commonly triphenylphosphine (PPh₃), results in the formation of a stable phosphonium salt via an SN2 reaction. youtube.com

This phosphonium salt can then be deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride) to generate a phosphorus ylide, also known as a Wittig reagent. commonorganicchemistry.comudel.edu This ylide is a powerful nucleophile that can react with aldehydes or ketones to form alkenes, a transformation known as the Wittig reaction. organic-chemistry.orgwikipedia.org

| Step | Reagent(s) | Intermediate/Product |

| 1. Salt Formation | Triphenylphosphine (PPh₃) | (4-(Cyanomethyl)naphthalen-2-yl)methyl)triphenylphosphonium bromide |

| 2. Ylide Formation | n-Butyllithium (n-BuLi) | (4-(Cyanomethyl)naphthalen-2-yl)methylenetriphenylphosphorane |

| This table outlines the two-step process to generate a Wittig reagent from the starting material. |

The generation of Grignard or organolithium reagents from benzylic halides like this compound can be challenging. The direct reaction with magnesium or lithium metal is often complicated by a significant side reaction known as Wurtz coupling, where two benzylic fragments couple to form a dimer (1,2-diarylethane). researchgate.netgoogle.com This occurs because the initially formed organometallic reagent can react with the starting benzylic halide. saylor.org

To form a Grignard reagent, highly activated magnesium (Rieke magnesium) and carefully controlled conditions, such as low temperatures and slow addition of the halide, are often necessary to minimize the coupling side product. adichemistry.com Similarly, the formation of an organolithium reagent via direct reaction with lithium metal is also prone to coupling. youtube.commasterorganicchemistry.com An alternative, though less common for this substrate type, is a metal-halogen exchange, but this is more typical for aryl and vinyl halides. wikipedia.org Due to these challenges, the utility of Grignard and organolithium reagents derived directly from this compound is limited.

Functional Group Interconversions at the Acetonitrile Site

The acetonitrile group (-CH₂CN) offers another site for chemical modification, primarily through reactions involving the carbon-nitrogen triple bond of the nitrile.

The nitrile functional group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., H₂SO₄ or HCl) leads to the formation of the corresponding carboxylic acid, in this case, 2-(naphthalen-2-yl)acetic acid, along with an ammonium salt. chemguide.co.uklibretexts.org The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base (e.g., NaOH) produces a carboxylate salt and ammonia gas. weebly.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Once the carboxylic acid, (4-(carboxymethyl)naphthalen-2-yl)acetic acid, is synthesized, it can be readily converted to various esters through Fischer esterification. masterorganicchemistry.comchemguide.co.uk This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

| Transformation | Reagents | Product |

| Acidic Hydrolysis | H₂O, H₂SO₄ (aq), Heat | (4-(Carboxymethyl)naphthalen-2-yl)acetic acid |

| Basic Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | (4-(Carboxymethyl)naphthalen-2-yl)acetic acid |

| Esterification | Ethanol (EtOH), H₂SO₄ (cat.) | Ethyl 2-(4-(2-ethoxy-2-oxoethyl)naphthalen-2-yl)acetate |

| This table summarizes the conditions for the conversion of the acetonitrile group to carboxylic acids and esters. |

Preparation of Amides and Amidines

The presence of the acetonitrile functional group in this compound serves as a key handle for the synthesis of amides and amidines, two important classes of compounds in medicinal and materials chemistry.

Amide Synthesis: A primary route to amides from the title compound involves the hydrolysis of the nitrile group to a carboxylic acid, followed by a coupling reaction with an amine. The hydrolysis can be achieved under acidic or basic conditions to yield 2-(bromomethyl)naphthalen-4-yl)acetic acid. This intermediate can then be activated and reacted with a primary or secondary amine to form the corresponding amide. A variety of modern coupling reagents can be employed for this transformation to ensure high yields and broad substrate scope.

Alternatively, direct conversion of the nitrile to an amide can be achieved. For instance, electrocatalytic methods leveraging superoxide radicals have been shown to facilitate the synthesis of amides from acetonitriles under ambient conditions nih.govresearchgate.net. Another approach involves the reaction of the nitrile with alkali metal amidoboranes, which provides a direct and efficient route to primary amides nih.gov.

Amidine Synthesis: The nitrile group is also a direct precursor to amidines. The Pinner reaction, which involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride, forms a Pinner salt (an imidate hydrochloride). Subsequent reaction of this intermediate with ammonia or an amine yields the desired amidine semanticscholar.org. Numerous other methods for converting nitriles to amidines have been developed, including metal-catalyzed additions of amines and multi-component reactions, which offer mild conditions and high efficiency organic-chemistry.orgorganic-chemistry.orgrsc.org. These methods allow for the synthesis of a diverse range of N-substituted and N,N'-disubstituted amidines from this compound.

| Target Compound | Synthetic Route | Key Reagents | General Principle |

|---|---|---|---|

| Amide Derivative | Two-step: Nitrile Hydrolysis then Amide Coupling | 1. H3O+ or OH- 2. Amine (R-NH2), Coupling Agent (e.g., HATU) | Conversion of the nitrile to a carboxylic acid, followed by standard peptide-type coupling. |

| Primary Amide | Direct Nitrile Hydration | Metal catalysts, H2O2 | Catalytic addition of water across the carbon-nitrogen triple bond. |

| Amidine Derivative | Pinner Reaction | 1. Alcohol (R-OH), HCl 2. Amine (R'-NH2) | Formation of an imidate intermediate (Pinner salt) followed by aminolysis. semanticscholar.org |

| N-Sulfonyl Amidine | Copper-Catalyzed Multicomponent Reaction | Sulfonyl azide, Amine, Copper catalyst | A one-pot reaction combining the nitrile functionality with an amine and a sulfonyl azide source. organic-chemistry.org |

Cycloaddition Reactions Leading to Heterocycles

The naphthalene core and its side chains in this compound offer multiple avenues for constructing heterocyclic rings via cycloaddition reactions.

The naphthalene ring system itself can participate as the 4π component in Diels-Alder-type or dearomative [4+2] cycloaddition reactions, particularly when activated by the substituents or under photochemical conditions nih.govresearchgate.net. Visible-light energy transfer catalysis has emerged as a powerful tool for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with alkenes, leading to the formation of complex bicyclo[2.2.2]octa-2,5-diene scaffolds nih.govresearchgate.net. Such transformations on the title compound would yield intricate three-dimensional structures. Photochemical [2+2] cycloadditions, both intramolecular (if an olefin is tethered to the molecule) and intermolecular, represent another strategy to engage the naphthalene core in heterocycle formation researchgate.netnih.gov.

Furthermore, the side chains can be directly involved in building heterocyclic systems. The acetonitrile group, for example, can react as a dipolarophile in 1,3-dipolar cycloadditions. A well-known example is the reaction with azides to form tetrazoles, a reaction often catalyzed by zinc or other Lewis acids. The reactive bromomethyl group is an excellent electrophile for intramolecular cyclization reactions. If a nucleophilic group is introduced elsewhere in the molecule or added as a separate reagent with a second nucleophilic site, the bromomethyl group can readily participate in ring-closing reactions to form a variety of saturated or unsaturated heterocycles. For instance, reaction with a reagent containing both a thiol and an amine could lead to the formation of thiazine derivatives.

| Reaction Type | Reacting Moiety | Reagent/Condition | Resulting Heterocycle/Scaffold |

|---|---|---|---|

| Dearomative [4+2] Cycloaddition | Naphthalene Ring | Alkene, Visible Light, Photosensitizer | Bicyclo[2.2.2]octa-2,5-diene derivative nih.gov |

| [3+2] Dipolar Cycloaddition | Acetonitrile Group | Organic Azide (R-N3) | Tetrazole derivative |

| Intramolecular Alkylation | Bromomethyl Group | Dinucleophile (e.g., amino-thiol) | Fused or spiro-heterocycles (e.g., Thiazine) |

| Photochemical [2+2] Cycloaddition | Naphthalene Ring | Alkene, UV Light | Cyclobutane fused to naphthalene ring nih.gov |

Regioselective Functionalization of the Naphthalene Nucleus

Modifying the aromatic core of this compound while preserving its key functional groups requires precise control over regioselectivity.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings masterorganicchemistry.commasterorganicchemistry.com. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7) due to the greater stability of the carbocation intermediate formed during α-attack libretexts.orgyoutube.com.

The title compound is substituted at positions 2 and 4. The directing effects of the existing substituents must be considered. The 2-(bromomethyl) group is an alkyl-type substituent, which is generally weakly activating and directs incoming electrophiles to ortho and para positions. The 4-(acetonitrile) group is deactivating due to the electron-withdrawing nature of the nitrile, directing electrophiles to meta positions relative to itself.

Given these competing effects, predicting the outcome of an EAS reaction can be complex.

Position 1: Activated by the 2-substituent (ortho) and deactivated by the 4-substituent (ortho). Steric hindrance from the 4-substituent might be significant.

Position 3: Activated by the 2-substituent (ortho) and deactivated by the 4-substituent (meta). This position is likely a favorable site for substitution.

Position 5: Activated by the 2-substituent (para) and deactivated by the 4-substituent. This is another potentially reactive site.

Positions 6, 7, 8: These positions on the unsubstituted ring are less activated.

Reaction conditions can also influence regioselectivity. For example, the sulfonation of naphthalene can yield the 1-sulfonic acid at lower temperatures (kinetic control) and the 2-sulfonic acid at higher temperatures (thermodynamic control) libretexts.orgwordpress.com. Similar control might be achievable for the functionalization of this substituted naphthalene.

Metal-Catalyzed Cross-Coupling Reactions on Naphthalene

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While the title compound possesses a bromomethyl group suitable for some coupling reactions, functionalizing the naphthalene nucleus itself typically requires a pre-installed halide or triflate on the ring.

A two-step strategy would be most effective:

Regioselective Halogenation: First, a halogen (e.g., bromine or iodine) is introduced onto the naphthalene ring using an appropriate electrophilic halogenating agent, following the regiochemical principles discussed above.

Cross-Coupling: The resulting aryl halide can then participate in a wide array of cross-coupling reactions, such as:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Direct C-H activation is an increasingly important strategy that bypasses the need for pre-functionalization nih.govresearchgate.net. Using a directing group, transition metal catalysts can selectively activate and functionalize a specific C-H bond on the naphthalene ring. While the existing substituents might not be ideal directing groups, this approach remains a potential avenue for advanced, regioselective derivatization.

Multi-Component Reactions and Cascade Processes Utilizing the Compound

The bifunctional nature of this compound makes it an excellent candidate for use in multi-component reactions (MCRs) and cascade processes, which are highly efficient methods for building molecular complexity in a single step nih.gov.

Multi-Component Reactions: An MCR could be designed to simultaneously exploit the reactivity of the bromomethyl group as an electrophile and the α-carbon of the acetonitrile group as a nucleophile (after deprotonation). For example, a three-component reaction with an aldehyde and a base could proceed via initial Knoevenagel condensation of the acetonitrile with the aldehyde, followed by an intramolecular alkylation by the bromomethyl group to form a cyclopropane or other cyclic structure.

Cascade Processes: Cascade (or domino) reactions involve a sequence of transformations where each subsequent reaction is triggered by the functionality formed in the previous step researchgate.net. A potential cascade could be initiated by the reaction of the bromomethyl group with a suitable nucleophile, which then unmasks a reactive group that triggers a subsequent intramolecular cyclization or rearrangement involving the nitrile group or the naphthalene ring. For instance, substitution of the bromine with a triphenylphosphine would generate a phosphonium salt. This salt could then undergo a Wittig reaction with an aldehyde tethered to a dienophile, followed by an intramolecular Diels-Alder reaction with the naphthalene ring as the diene component.

These advanced strategies highlight the potential of this compound as a versatile building block for the rapid and efficient synthesis of complex, polycyclic, and heterocyclic molecules.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental or computational spectroscopic data published for the compound “this compound.” The required information to fulfill the detailed article outline focusing on ¹H NMR, ¹³C NMR, 2D NMR, and vibrational spectroscopy for this specific molecule is not available.

Publicly accessible resources contain spectroscopic information for related but structurally distinct compounds, such as 2-(Bromomethyl)naphthalene (B188764), but not for the 2,4-disubstituted naphthalene with both bromomethyl and acetonitrile functional groups as requested. Therefore, it is not possible to generate the scientifically accurate article as per the provided instructions and outline.

Spectroscopic Characterization and Computational Studies of Functionalized Naphthalene Compounds

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides critical insights into the electronic structure of molecules. For aromatic compounds like 2-(Bromomethyl)naphthalene-4-acetonitrile, these techniques probe the behavior of the delocalized π-electron system.

The UV-Visible absorption spectrum of naphthalene (B1677914) and its derivatives is dominated by electronic transitions within the conjugated π-electron system of the fused aromatic rings. scholarsresearchlibrary.comijcesen.com These are typically π→π* transitions, where an electron is promoted from a bonding (π) orbital to an antibonding (π*) orbital. nih.gov The parent naphthalene molecule exhibits several absorption bands, often corresponding to transitions to different excited singlet states (S₁, S₂, etc.). icpms.cz

The introduction of substituents onto the naphthalene core, as in this compound, significantly modifies the electronic properties and, consequently, the absorption spectrum. researchgate.net The bromomethyl (-CH₂Br) and cyanomethyl (-CH₂CN) groups can alter the energy levels of the molecular orbitals. This typically results in a shift of the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and can also affect the intensity of the absorption bands (hyperchromic or hypochromic effects). While specific experimental spectra for this compound are not widely published, the expected UV-Vis characteristics can be inferred from the behavior of other substituted naphthalenes.

Table 1: Expected UV-Visible Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region | Influence of Substituents (-CH₂Br, -CH₂CN) |

|---|---|---|

| π→π* (Lowest Energy) | > 290 nm | Bathochromic shift compared to unsubstituted naphthalene. |

| π→π* | ~250-290 nm | Moderate shifts and potential changes in fine structure. |

Note: The data in this table is predictive and based on general principles of electronic spectroscopy applied to substituted polycyclic aromatic hydrocarbons.

Fluorescence is the emission of light from a molecule after it has absorbed light and entered an excited electronic state. However, various processes can compete with fluorescence, leading to a decrease in its intensity—a phenomenon known as quenching. wikipedia.org Quenching can occur through several mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). edinst.com

For this compound, the presence of a bromine atom is particularly significant. Bromine, being a heavy atom, can enhance the rate of intersystem crossing—a non-radiative process where the molecule transitions from an excited singlet state (which is responsible for fluorescence) to an excited triplet state. This "heavy-atom effect" effectively quenches the fluorescence by diverting the excited state population to a non-fluorescent pathway. rsc.org Therefore, it is anticipated that this compound would exhibit weaker fluorescence compared to a non-halogenated analogue. Common environmental species like molecular oxygen are also known to be effective quenchers of naphthalene fluorescence. wikipedia.orgedinst.com

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, confirming its elemental composition, and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy, typically to four or five decimal places. measurlabs.comresearchgate.net This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental composition, distinguishing it from other molecules that may have the same nominal (integer) mass. fiveable.mejove.com For this compound, HRMS would be the definitive method to confirm its molecular formula, C₁₃H₁₀BrN. The experimentally measured exact mass would be compared against the theoretically calculated mass.

Table 2: Theoretical Monoisotopic Mass for HRMS Confirmation

| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₃H₁₀⁷⁹BrN | ¹²C₁₃ ¹H₁₀ ⁷⁹Br₁ ¹⁴N₁ | 259.0049 |

Note: The table shows the calculated exact masses for the two major bromine isotopes. An HRMS spectrum would show two distinct peaks corresponding to these masses, with relative intensities reflecting the natural abundance of ⁷⁹Br and ⁸¹Br (approximately 50.7% and 49.3%, respectively).

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ysu.edushimadzu.com It is widely used to assess the purity of a synthesized compound and to identify any byproducts or unreacted starting materials. vixra.org In the context of synthesizing this compound, GC-MS would be crucial for monitoring the reaction progress and characterizing the final product. researchgate.net

Under electron ionization (EI) conditions in the mass spectrometer, the molecule will fragment in a characteristic manner. The fragmentation pattern for this compound is expected to be dominated by the loss of the bromine atom, which is a good leaving group and results in the formation of a stable, resonance-stabilized naphthylmethyl carbocation.

Table 3: Predicted Major Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 259/261 | [C₁₃H₁₀BrN]⁺˙ | Molecular ion peak (M⁺˙), showing the isotopic pattern for bromine. |

| 180 | [M - Br]⁺ | Loss of a bromine radical, forming the stable naphthyl-4-acetonitrile methyl cation. |

| 141 | [C₁₁H₉]⁺ | Loss of the entire -CH₂Br group, forming the naphthylmethyl cation. |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br). The presence of the M/M+2 pattern is a key indicator of a monobrominated compound.

Resonance-Enhanced Two-Photon Ionization (RE2PI), also known as Resonance-Enhanced Multi-Photon Ionization (REMPI), is a highly selective and sensitive ionization technique often coupled with mass spectrometry for the analysis of aromatic molecules in the gas phase. mdpi.com The process involves two steps: first, a tunable laser excites the molecule to a specific, real intermediate electronic state. A second photon from the same or another laser then ionizes this excited molecule.

Because the initial absorption step is wavelength-dependent and specific to the electronic structure of the molecule, RE2PI is highly selective. copernicus.org It can distinguish between isomers that would be difficult to separate using conventional ionization methods. This technique would be particularly useful for detailed spectroscopic studies of this compound, providing information about its excited electronic states and allowing for isomer-specific detection in complex mixtures. researchgate.net

Applications of 2 Bromomethyl Naphthalene 4 Acetonitrile As a Versatile Chemical Synthon

Contributions to Advanced Ligands and Asymmetric Catalysis

Design and Synthesis of Chiral Ligands from Naphthalene (B1677914) Scaffolds

Naphthalene-containing scaffolds are frequently employed in the synthesis of chiral ligands due to their rigid and well-defined steric properties. The extended aromatic system can induce significant steric hindrance, which is crucial for creating effective chiral environments around a metal center in asymmetric catalysis. Axially chiral ligands with an N-naphthyl framework have been successfully prepared and utilized in various chemical transformations. nih.govpsu.edu The synthesis of such ligands often involves multi-step processes starting from functionalized naphthalene precursors. While 2-(bromomethyl)naphthalene (B188764) is a known versatile intermediate for synthesizing various organic molecules, lookchem.commade-in-china.comgoogleapis.com its specific derivative, 2-(Bromomethyl)naphthalene-4-acetonitrile, is not documented in the literature as a precursor for chiral ligands.

Application in Enantioselective Synthetic Transformations

Chiral ligands derived from naphthalene frameworks are instrumental in a variety of enantioselective synthetic transformations, including hydrogenations, C-H activation, and cycloaddition reactions. nih.gov The catalytic asymmetric dearomatization of naphthalenes is a significant strategy for producing enantioenriched three-dimensional polycycles from planar aromatic precursors. researchgate.netnih.govnih.gov These reactions often rely on transition metal catalysts coordinated to chiral ligands to achieve high levels of stereocontrol. The specific substitution pattern of the naphthalene scaffold on the ligand is critical for the efficiency and selectivity of the catalytic process. Without specific examples in the literature, the potential application of ligands derived from this compound in enantioselective synthesis remains purely hypothetical.

Design and Synthesis of Chemosensors and Fluorescent Probes

The unique photophysical properties of the naphthalene moiety, such as its inherent fluorescence and large π-conjugated system, make it an excellent building block for the design of chemosensors and fluorescent probes. mdpi.commskcc.org These probes are designed to detect specific analytes, such as ions or biomolecules, through changes in their fluorescence or color.

Development of Selective Anion and Cation Sensors

Naphthalene-based sensors have been developed for the selective detection of various anions and cations. The design typically involves attaching a specific recognition unit (receptor) to the naphthalene fluorophore, sometimes via a spacer. Upon binding of the target ion to the receptor, a change in the electronic properties of the system occurs, leading to a measurable optical response, such as fluorescence quenching or enhancement ("turn-off" or "turn-on" sensing). For instance, naphthalene-based fluorescent probes have been synthesized for the detection of Cu²⁺ and Al³⁺. mdpi.comnih.govnih.gov The malononitrile (B47326) group, present in the requested compound as an acetonitrile (B52724) moiety, has been incorporated into chemosensors for the detection of anions like cyanide through nucleophilic addition. nih.gov However, no sensors specifically derived from this compound are reported.

Hypothetical Sensor Design and Sensing Mechanism

| Target Ion | Receptor Moiety | Potential Sensing Mechanism | Expected Response |

| Metal Cations | Groups attached to the nitrile | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "Turn-on" |

| Anions (e.g., CN⁻) | Acetonitrile group | Nucleophilic addition to the nitrile | Fluorescence "Turn-on" |

Exploration of Bio-imaging Applications Based on Fluorescence Properties (Theoretical Basis)

The favorable fluorescence properties of naphthalene derivatives, including high quantum yields and photostability, make them promising candidates for bio-imaging applications. rsc.org Fluorescent probes for in-vivo imaging allow for the visualization of biological processes and the distribution of specific analytes within living cells. Probes based on naphthalene have been successfully used for imaging copper ions in living cells. nih.gov

The theoretical basis for their use in bio-imaging relies on several key principles:

Biocompatibility: The probe should exhibit low cytotoxicity to not interfere with normal cellular processes.

Cell Permeability: The molecule must be able to cross the cell membrane to reach its intracellular target.

Selective Targeting: The probe should selectively interact with the target analyte within the complex cellular environment.

Photophysical Properties: The probe should have excitation and emission wavelengths in the visible or near-infrared region to minimize cellular autofluorescence and allow for deep tissue penetration.

While the naphthalene core of this compound suggests a potential for fluorescence, its suitability for bio-imaging applications has not been experimentally explored. The development of a viable bio-imaging probe would require significant synthetic modification and extensive biological evaluation.

Conclusion and Future Research Perspectives

Synthesis and Reactivity: A Summary of Current Knowledge and Achievements

The synthesis of polysubstituted naphthalenes often presents challenges in achieving regiochemical control. csir.co.zanih.gov While direct synthetic routes to 2-(Bromomethyl)naphthalene-4-acetonitrile are not extensively reported in the literature, its synthesis can be logically inferred from established methods for analogous compounds. A plausible synthetic strategy would involve a multi-step process, leveraging the well-documented chemistry of the naphthalene (B1677914) core.

The initial and crucial step would be the synthesis of a key precursor, 2-(bromomethyl)naphthalene (B188764). This is commonly achieved through the radical bromination of 2-methylnaphthalene (B46627) using N-bromosuccinimide (NBS) in the presence of a radical initiator like azo-bis-isobutyronitrile. prepchem.com Alternative methods include the reaction of 2-methylnaphthalene with N,N,N',N'-tetrabromobenzene-1,3-disulfonyl amide and benzoyl peroxide, or the conversion of 2-hydroxymethylnaphthalene to the corresponding bromide using phosphorus tribromide (PBr3). guidechem.com

With the bromomethyl group in place, the subsequent introduction of the acetonitrile (B52724) moiety at the 4-position would likely proceed through a cyanation reaction. The conversion of a bromomethyl group to a cyanomethyl group (acetonitrile) is a standard nucleophilic substitution reaction, typically carried out with an inorganic cyanide salt such as sodium cyanide or potassium cyanide. googleapis.com Therefore, a plausible route to a related compound, 2-naphthylacetonitrile (B189437), involves the reaction of 2-(bromomethyl)naphthalene with a cyanide source. googleapis.com The synthesis of 2-naphthylacetonitrile can also be approached from 2-naphthylacetic acid. chemicalbook.com

The reactivity of this compound is dictated by its two functional groups. The bromomethyl group is a versatile handle for a variety of chemical transformations. It serves as an excellent precursor for nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives, including 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, and 2-naphthalenecarboxaldehyde. chemicalbook.comlookchem.com The acetonitrile group, on the other hand, can undergo hydrolysis to form a carboxylic acid, or be reduced to an amine, further expanding the synthetic possibilities.

Table 1: Plausible Synthetic Approaches to Functionalized Naphthalenes

| Step | Reaction | Reagents and Conditions | Precursor | Product |

|---|---|---|---|---|

| 1 | Radical Bromination | 2-Methylnaphthalene, N-Bromosuccinimide (NBS), Radical Initiator, CCl4, Reflux | 2-Methylnaphthalene | 2-(Bromomethyl)naphthalene |

| 2 | Cyanation | 2-(Bromomethyl)naphthalene, NaCN or KCN, Solvent (e.g., Acetonitrile) | 2-(Bromomethyl)naphthalene | 2-Naphthylacetonitrile |

Identification of Unexplored Reactivity Patterns and Novel Transformational Pathways

The bifunctional nature of this compound opens avenues for exploring reactivity patterns that are not present in their monofunctional counterparts. A key area for future investigation is the potential for intramolecular reactions between the bromomethyl and acetonitrile groups. Depending on the reaction conditions, this could lead to the formation of novel, fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Furthermore, the development of modern catalytic methods offers new possibilities. The bromomethyl group is an ideal substrate for various metal-catalyzed cross-coupling reactions, which could be used to introduce a wide range of substituents with high precision. Moreover, the field of C-H functionalization presents an exciting frontier for the further elaboration of the naphthalene core. researchgate.net Strategies that utilize a directing group could enable the regioselective introduction of additional functional groups onto the aromatic ring system, leading to the synthesis of highly complex and polysubstituted naphthalenes. researchgate.net

The on-surface synthesis of low-dimensional polymers is another emerging area where bifunctional precursors like this compound could find application. Studies on related compounds like 2,3-bis(bromomethyl)naphthalene (B3052160) have shown that dehalogenative coupling on metal surfaces can lead to either dimerization or polymerization. mpg.de Exploring similar reactions with this compound could lead to novel, well-defined nanostructures with interesting electronic and material properties.

Opportunities for Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex organic molecules. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can offer significant insights where experimental data is lacking. researchgate.net

DFT calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and spectroscopic properties of the molecule. rsc.org This information is crucial for predicting its reactivity and potential applications in areas like organic electronics. Computational studies can also be used to model the reaction mechanisms of both known and unexplored transformations. For instance, the reaction pathways and activation energies for the synthesis of the molecule, or for its subsequent functionalization, can be calculated to guide experimental efforts.

Furthermore, computational modeling can be used to explore the non-covalent interactions of this compound with other molecules or surfaces. This is particularly relevant for predicting its behavior in biological systems or its adsorption characteristics on material surfaces. researchgate.netnih.gov As computational methods become more sophisticated and accessible, their role in the rational design of novel functionalized naphthalenes and the prediction of their properties will undoubtedly grow.

Future Prospects for Developing Novel Materials and Addressing Complex Chemical Challenges through Functionalized Naphthalenes

Functionalized naphthalenes are a cornerstone in the development of new materials and in addressing complex chemical challenges. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govrsc.org The unique substitution pattern of this compound, with its combination of a reactive handle and a polar functional group, makes it an attractive building block for the synthesis of new therapeutic agents. nih.gov

In the realm of materials science, naphthalene derivatives are being explored for a variety of applications. They are used in the synthesis of conductive polymers, where they can act as dopants to enhance electrical conductivity and thermal stability. nbinno.com They are also key components in the formation of supramolecular hydrogels for drug delivery applications. nbinno.com The rigid, aromatic nature of the naphthalene core, combined with the specific functional groups of this compound, could be leveraged to create novel organic semiconductors, liquid crystals, or sensor materials. nih.govacs.org

The future of functionalized naphthalenes lies in the continued development of novel synthetic methodologies that allow for precise control over their substitution patterns. nih.govbohrium.com This will enable the fine-tuning of their electronic, optical, and biological properties for specific applications. Bifunctional molecules like this compound will be at the forefront of this research, serving as versatile platforms for the construction of complex molecular architectures designed to meet the challenges of the 21st century.

Q & A

Basic: What are the critical physical and chemical properties of 2-(Bromomethyl)naphthalene-4-acetonitrile relevant to experimental design?

Answer:

Key properties include:

- Melting Point : 51–54°C (storage recommended at 0–6°C to prevent decomposition) .

- Molecular Weight : 221.09 g/mol (critical for stoichiometric calculations in synthesis).

- Reactivity : The bromomethyl group is highly electrophilic, making it prone to nucleophilic substitution reactions, while the nitrile group can participate in cycloaddition or hydrolysis under specific conditions.

Methodological Note : Always verify purity via HPLC or GC-MS before use, as impurities (e.g., residual brominating agents) may skew reaction outcomes .

Basic: What synthetic routes are documented for this compound?

Answer:

The compound is typically synthesized via:

Bromination of Methylnaphthalene Derivatives : Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 60–80°C in CCl₄ .

Cyanide Functionalization : Post-bromination, the nitrile group is introduced via nucleophilic displacement or Sandmeyer-type reactions.

Validation : Monitor reaction progress using TLC (silica gel, hexane:EtOAc 4:1) and confirm product identity via H NMR (δ 4.8–5.2 ppm for -CH₂Br) .

Advanced: How can conflicting data on the compound’s thermal stability be resolved?

Answer:

Discrepancies in thermal degradation reports (e.g., decomposition at 100°C vs. 120°C) may arise from:

- Purity Variations : Impurities (e.g., residual solvents) lower observed decomposition temperatures.

- Analytical Methods : TGA (thermogravimetric analysis) under inert gas (N₂) vs. air yields differing results.

Resolution : - Conduct controlled TGA/DSC studies with rigorously purified samples.

- Compare degradation profiles with structurally analogous brominated nitriles (e.g., 4-(2-bromoacetyl)benzonitrile, which degrades at 110°C under N₂) .

Advanced: What spectroscopic techniques are optimal for characterizing structural isomers or byproducts?

Answer:

- H/C NMR : Distinguish isomers by comparing chemical shifts of the bromomethyl group (e.g., 2- vs. 6-position substitution). For example, coupling constants (J) in NOESY experiments resolve spatial proximity of substituents .

- IR Spectroscopy : Confirm nitrile presence via a sharp peak at ~2240 cm⁻¹.

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for related bromonitriles in Acta Crystallographica .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity : Limited data exist, but brominated aromatics are often hepatotoxic. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store at 0–6°C in amber vials to prevent light-induced degradation .

- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal.

Advanced: How can researchers address low yields in nucleophilic substitution reactions involving this compound?

Answer:

Low yields may result from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote elimination. Optimize with THF or acetone.

- Competing Reactions : The nitrile group can react with strong nucleophiles (e.g., Grignard reagents). Protect the nitrile as a thioamide or use milder conditions (e.g., K₂CO₃ in MeCN).

Case Study : In synthesizing biphenyl derivatives, yields improved from 45% to 72% by switching from DMF to THF and using Cs₂CO₃ as a base .

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

- DFT Calculations : Model transition states for bromomethyl group substitution (e.g., B3LYP/6-31G* level). Compare activation energies for SN1 vs. SN2 pathways.

- Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., water vs. DMSO).

Validation : Cross-reference computational results with kinetic isotope effect (KIE) studies or Hammett plots .

Basic: How is environmental persistence or biodegradability assessed for brominated naphthalene derivatives?

Answer:

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to measure CO₂ evolution.

- Abiotic Degradation : Monitor hydrolysis rates at varying pH (e.g., 50 mM phosphate buffer, 25°C).

Note : Structural analogs like 2-methylnaphthalene show moderate persistence (half-life >60 days in soil), suggesting similar behavior for brominated derivatives .

Advanced: What strategies mitigate racemization in asymmetric synthesis using this compound?

Answer:

- Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry during alkylation.

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze enantiomers selectively.

Case Study : A 2022 study achieved 98% ee by coupling the bromomethyl group with a chiral phosphine ligand in Pd-catalyzed cross-couplings .

Advanced: How do substituent effects influence the compound’s electronic properties in material science applications?

Answer:

- Cyano Group : Withdraws electron density, reducing HOMO-LUMO gaps (measured via cyclic voltammetry).

- Bromine : Enhances intermolecular halogen bonding, critical for crystal engineering.

Data : UV-Vis spectra show λₘₐₓ shifts from 280 nm (parent naphthalene) to 310 nm in this derivative, indicating extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.